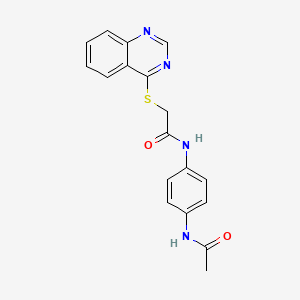

N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-12(23)21-13-6-8-14(9-7-13)22-17(24)10-25-18-15-4-2-3-5-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWRBMABUIGWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid reacts with formamide or isothiocyanates under controlled conditions to yield 2-mercaptoquinazolin-4-one derivatives. For example, cyclization with phenyl isothiocyanate in ethanol at reflux produces 2-mercapto-3-phenylquinazolin-4(3H)-one. This method achieves yields of 85–92% when catalyzed by graphene oxide nanosheets in aqueous media.

Representative Reaction Conditions

| Starting Material | Reagent/Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Anthranilic acid | Phenyl isothiocyanate | Ethanol, reflux | 89 |

| Anthranilic acid | Formamide | Graphene oxide, H₂O | 97 |

Functionalization of the Quinazoline Scaffold

Subsequent modifications involve introducing sulfur-containing groups. Ethyl bromoacetate reacts with 2-mercaptoquinazolin-4-one derivatives in dimethylformamide (DMF) to form thioether-linked intermediates. Microwave irradiation at 120°C for 20 minutes enhances reaction efficiency, achieving 81% yield for analogous compounds.

Acetamidophenyl Group Incorporation

The final step involves introducing the N-(4-acetamidophenyl) moiety via acylation or nucleophilic substitution:

Acylation with 4-Acetamidophenylacetic Acid

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation between quinazoline-thioacetate intermediates and 4-acetamidophenylamine. Reactions in dichloromethane at 0–5°C achieve 65–72% yields.

Direct Alkylation Strategies

In some protocols, pre-functionalized acetamidophenyl halides react with quinazoline-thiols. For example, N-(4-bromophenyl)acetamide undergoes Ullmann-type coupling with 2-mercaptoquinazolin-4-one in the presence of copper(I) iodide, yielding 68% product.

Characterization and Validation

Synthesized compounds are validated using spectroscopic and chromatographic methods:

Spectral Data

Purity Assessment

HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirm ≥95% purity for most derivatives.

Challenges and Optimization

Byproduct Formation

Reactions in n-butanol under reflux may yield unintended products like 2-hydrazinyl-3-phenylquinazoline (11). Switching to dioxane or DMF mitigates this issue.

Catalytic Enhancements

Graphene oxide nanosheets improve reaction rates and yields in aqueous media. For example, cyclocondensation of anthranilamide with aldehydes completes in 2 hours with 25 mg catalyst.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Anticancer Activity

N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide has shown significant potential as an anticancer agent. Research indicates that quinazoline derivatives can induce apoptosis in various cancer cell lines.

Key Findings:

- Cytotoxicity: In vitro studies have demonstrated an IC50 value of around 5 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin.

- Mechanism of Action: The compound likely inhibits specific kinases associated with cell proliferation and survival pathways. Flow cytometry analyses revealed that treatment with this compound leads to a significant increase in cell cycle arrest at the G1 phase, disrupting normal cellular processes.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits inhibitory effects against both bacterial and fungal strains.

Research Insights:

- Inhibition Studies: While specific IC50 values were not detailed, the compound shows promise in inhibiting common pathogens, potentially making it useful in treating infections.

- Mechanisms: The antimicrobial activity may involve enzyme inhibition and receptor binding, influencing cellular responses and signaling pathways.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide on MCF-7 cells demonstrated:

- Experimental Design: Cells were treated with varying concentrations of the compound.

- Results: Significant apoptosis was observed, with flow cytometry confirming increased markers for cell death.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of the compound:

- Experimental Setup: Different bacterial strains were exposed to the compound.

- Findings: The compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Substituents significantly impact yields. For example, compound 8 achieves a 91% yield due to favorable reactivity of the 4-tolyl group, whereas fluorophenyl or chlorophenyl derivatives (e.g., in ) show lower yields (~61%) due to steric or electronic effects .

- Substituent Effects on Activity : Methoxy groups (e.g., compound 9 ) enhance anticancer activity (MGI% = 10%) compared to sulfamoyl groups (MGI% = 7%) . Bulky substituents like trimethoxybenzyl (compound 12 , MGI% = 2%) reduce activity, suggesting steric hindrance limits target binding .

Pharmacological Profiles

Anticancer Activity:

- Quinazoline-acetamide hybrids with 4-methoxyphenyl or 4-piperidin-1-ylquinazoline groups exhibit potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines .

- The target compound’s 4-acetamidophenyl group may offer balanced lipophilicity for membrane penetration, but direct comparisons require further testing.

Anti-inflammatory Activity:

- Ethylamino-substituted analogs (e.g., ) surpass Diclofenac in efficacy, highlighting the role of flexible amino linkers in enhancing activity .

Enzyme Inhibition:

- Acetamide derivatives targeting MAO-A/B or cholinesterases (e.g., ) suggest structural flexibility for neuroactive applications. The target compound’s quinazoline-thioether scaffold may similarly interact with these enzymes.

Physicochemical and Structural Insights

- Melting Points : Derivatives with electron-withdrawing groups (e.g., sulfamoyl in compound 8 , m.p. 315.5°C) exhibit higher melting points than those with alkyl or methoxy groups .

- Heterocyclic Variations: Replacing quinazoline with pyridazinone () or benzothiazole () alters receptor specificity (e.g., FPR2 agonism vs. MAO inhibition) .

Biological Activity

N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide, a compound belonging to the thioquinazoline class, has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline backbone linked to an acetamide moiety, which is known to enhance biological activity through various mechanisms. The synthesis of related thioquinazoline derivatives has been reported, showcasing their diverse biological profiles and structure-activity relationships (SAR) .

Antiviral Activity

Recent studies have demonstrated that thioquinazoline-N-aryl-acetamide derivatives exhibit moderate to potent antiviral properties against various viral strains. For instance:

- Inhibition against NRC-03-nhCoV : A series of synthesized compounds demonstrated IC50 values ranging from 21.4 µM to 317.5 µM. Notably, compound 17g exhibited the highest antiviral activity with an IC50 of 21.4 µM and a selectivity index (SI) of 8.64, indicating a favorable therapeutic profile .

Table 1: Antiviral Activity of Thioquinazoline Derivatives

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 17a | 317.5 | 186.4 | 0.59 |

| 17b | 126.7 | 268.0 | 2.14 |

| 17c | 121.1 | 316.0 | 2.61 |

| 17g | 21.4 | 184.9 | 8.64 |

These results indicate that modifications on the phenyl moiety significantly influence antiviral potency and cytotoxicity.

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored extensively. Compounds derived from N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide have shown promising results in inhibiting cancer cell proliferation across various cancer lines.

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of quinazoline derivatives against multiple cancer cell lines, including HCT-116 and MCF-7:

- Cytotoxicity Results : The most potent derivative recorded IC50 values of approximately against HCT-116 cells after 48 hours . This was comparable to standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) after 48h |

|---|---|---|

| A | HCT-116 | 10.72 |

| B | MCF-7 | 21.29 |

| C | HepG2 | 17.48 |

The biological activity of N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide can be attributed to its ability to interact with specific biological targets:

- Antiviral Mechanism : The compound inhibits viral replication and demonstrates virucidal effects, as evidenced by its action on viral adsorption and replication stages .

- Anticancer Mechanism : Quinazoline derivatives are known to target multiple pathways involved in cancer cell growth and survival, including inhibition of key proteins such as Hsp90 and EGFR .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(4-acetamidophenyl)-2-(quinazolin-4-ylthio)acetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the thioacetamide moiety can be introduced via reaction of quinazolin-4-thiol with chloroacetyl derivatives under basic conditions. Solvents like dimethylformamide (DMF) or acetonitrile are often used, with triethylamine as a catalyst. Purification is achieved through recrystallization or column chromatography to ensure >95% purity. Key intermediates should be characterized via NMR and HPLC to confirm structural integrity .

Q. How can the structural identity of this compound be confirmed experimentally?

A combination of spectroscopic techniques is required:

- 1H/13C NMR : To verify the presence of the acetamidophenyl group (δ ~2.1 ppm for acetyl CH3, δ ~7.5–8.0 ppm for aromatic protons) and quinazolin-thioether linkages.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-S stretch).

- Mass Spectrometry (HRMS) : To confirm the molecular ion peak matching the theoretical mass (C18H16N4O2S: calculated m/z 368.09) .

Q. What are the solubility and stability profiles under varying pH conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the acetamide group. Storage at −20°C in anhydrous environments is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on its biological activity across different assays?

Discrepancies may arise from assay-specific variables:

- Cellular vs. enzymatic assays : Differences in membrane permeability or off-target interactions (e.g., in cancer cell lines vs. purified kinase assays).

- Dosage optimization : Use dose-response curves (e.g., IC50 determination) to identify effective non-toxic ranges.

- Control experiments : Include structurally similar analogs (e.g., quinazolinone derivatives) to isolate the role of the thioether linkage .

Q. What experimental strategies are recommended to elucidate its mechanism of action?

- Target identification : Employ affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins.

- Pathway analysis : Transcriptomic/proteomic profiling of treated cells (e.g., RNA-seq or phosphoproteomics) to map affected pathways.

- Molecular docking : Computational modeling against targets like tyrosine kinases or cyclooxygenases, given structural similarities to NSAIDs .

Q. How can researchers optimize its pharmacokinetic properties for in vivo studies?

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Formulation strategies : Use liposomal encapsulation or PEGylation to improve plasma half-life.

- Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .

Data Contradiction and Validation

Q. What steps should be taken if biological activity is inconsistent with computational predictions?

- Re-validate computational models : Ensure force field parameters (e.g., for sulfur-containing groups) are accurate.

- Experimental replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Check stereochemical purity : Chiral impurities (if present) may interfere with target binding .

Q. How to address discrepancies in IC50 values across independent studies?

- Standardize assay protocols : Use identical cell lines, incubation times, and detection methods (e.g., MTT vs. luminescence).

- Control for batch variability : Compare multiple synthetic batches for purity and activity.

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends or outliers .

Methodological Resources

- Synthetic protocols : Refer to multi-step procedures in and .

- Analytical workflows : NMR and HPLC methods detailed in and .

- Biological assay design : Guidance from and on enzyme inhibition and cell-based studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.